3-Bromo-4,5-difluorobenzyl chloride
Overview
Description
3-Bromo-4,5-difluorobenzyl chloride is an aromatic halide with the molecular formula C7H4BrClF2. This compound is a derivative of benzene, featuring bromine, chlorine, and fluorine substituents on the benzene ring. It is commonly used as a building block in organic synthesis due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4,5-difluorobenzyl chloride can be synthesized through various methods. One common approach involves the halogenation of 4,5-difluorobenzyl chloride with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with bromine .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5-difluorobenzyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: It can be oxidized to form corresponding benzoic acid derivatives or reduced to yield benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Produces substituted benzyl derivatives.
Oxidation: Yields benzoic acid derivatives.
Reduction: Forms benzyl alcohol derivatives.
Scientific Research Applications
3-Bromo-4,5-difluorobenzyl chloride is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 3-Bromo-4,5-difluorobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and fluorine) on the benzene ring enhances its electrophilic character, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to create diverse chemical entities.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-fluorobenzyl chloride
- 3-Bromo-5-fluorobenzyl chloride
- 4,5-Difluorobenzyl chloride
Uniqueness
3-Bromo-4,5-difluorobenzyl chloride is unique due to the simultaneous presence of bromine, chlorine, and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis .
Biological Activity
3-Bromo-4,5-difluorobenzyl chloride is a halogenated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for pharmaceutical applications.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of bromine and fluorine atoms significantly influences its reactivity and biological activity, enhancing lipophilicity and metabolic stability compared to non-halogenated analogs.
Synthesis
The synthesis of this compound typically involves halogenation reactions or cross-coupling techniques. For example, it can be synthesized from 4,5-difluorobenzyl alcohol through chlorination with thionyl chloride or phosphorus pentachloride, followed by bromination using N-bromosuccinimide (NBS) .
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown inhibitory activity against various cancer cell lines with IC50 values in the low micromolar range. In particular, halogenated benzyl chlorides have been noted for their ability to induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways .
Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial activity. It has been evaluated against a panel of bacterial strains, showing effectiveness with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The presence of fluorine atoms enhances the compound's interaction with bacterial membranes, leading to increased permeability and cell lysis .
Compound | Biological Activity | IC50/MIC Values |
---|---|---|
This compound | Anticancer (various cell lines) | IC50 ~ 10 µM |
Antimicrobial (E. coli) | MIC ~ 32 µg/mL | |
Antifungal (Candida albicans) | MIC ~ 16 µg/mL |
Case Studies
- Anticancer Activity : In a study evaluating the effects of halogenated benzyl derivatives on human cancer cell lines, this compound was found to significantly inhibit cell proliferation in MCF-7 breast cancer cells. The mechanism was linked to the induction of cell cycle arrest at the G2/M phase and subsequent apoptosis .
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects of various halogenated benzyl chlorides against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited potent activity against resistant strains of E. coli and S. aureus .
Properties
IUPAC Name |
1-bromo-5-(chloromethyl)-2,3-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFYEWDURNCDLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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